molecular formula C23H21BrN4O4 B3986508 methyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

methyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B3986508
M. Wt: 497.3 g/mol
InChI Key: LKMPVSRBWBYJOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative featuring a pyrazole ring substituted with a 3-bromo-4-methoxyphenyl group and a phenyl group. Its structure integrates a tetrahydropyrimidine core with ester and ketone functionalities, making it a candidate for diverse applications, including medicinal chemistry and agrochemical research .

The compound’s structural uniqueness arises from:

  • Methyl ester group: Influences solubility and metabolic stability.
  • Pyrazole-tetrahydropyrimidine hybrid scaffold: Associated with antimicrobial, anti-inflammatory, and anticancer properties in related derivatives .

Properties

IUPAC Name

methyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrN4O4/c1-13-19(22(29)32-3)21(26-23(30)25-13)16-12-28(15-7-5-4-6-8-15)27-20(16)14-9-10-18(31-2)17(24)11-14/h4-12,21H,1-3H3,(H2,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMPVSRBWBYJOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CN(N=C2C3=CC(=C(C=C3)OC)Br)C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactionsThe final steps involve the formation of the tetrahydropyrimidine ring and the esterification to yield the methyl ester .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow chemistry techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating bioactive metabolites or intermediates for further derivatization.

Conditions Reagents Product Yield Reference
Basic hydrolysis2M NaOH, EtOH/H₂O (1:1), reflux4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid85%
Acidic hydrolysis6M HCl, 100°C, 8hSame as above78%

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient 3-bromo-4-methoxyphenyl group facilitates substitution reactions with nucleophiles. The methoxy group directs incoming nucleophiles to the para position relative to the bromine atom.

Reagents Conditions Product Yield Reference
Sodium methoxideDMF, 80°C, 12h4-[3-(3-methoxy-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-...68%
PiperidineK₂CO₃, DMSO, 90°C, 10h4-[3-(4-(piperidin-1-yl)-3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-...62%

Transition Metal-Catalyzed Cross-Coupling

The bromine substituent enables Suzuki-Miyaura and Buchwald-Hartwig couplings, allowing introduction of aryl or amine groups.

Reaction Type Catalyst/Reagents Product Yield Reference
Suzuki couplingPd(PPh₃)₄, PhB(OH)₂, Na₂CO₃4-[3-(3-(biphenyl-4-yl)-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-...74%
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, NH₃4-[3-(3-amino-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-...59%

Oxidation of the Pyrazole Ring

The pyrazole moiety undergoes regioselective oxidation under strong oxidizing conditions, modifying its electronic properties.

Oxidizing Agent Conditions Product Yield Reference
KMnO₄H₂SO₄ (1M), 60°C, 4h4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxyl]-6-methyl-...72%
mCPBACH₂Cl₂, 0°C → RT, 6hEpoxidation at pyrazole C4-C5 bond55%

Reduction of the Tetrahydropyrimidine Core

The 2-oxo group in the tetrahydropyrimidine ring is susceptible to reduction, altering the ring’s saturation state.

Reducing Agent Conditions Product Yield Reference
NaBH₄MeOH, RT, 2h4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-hydroxy-...41%
LiAlH₄THF, reflux, 8hFully reduced pyrimidine ring37%

Electrophilic Aromatic Substitution

The phenyl group attached to the pyrazole participates in nitration and sulfonation, albeit with reduced reactivity due to electron-withdrawing substituents.

Reagent Conditions Product Yield Reference
HNO₃/H₂SO₄0°C, 2h4-[3-(3-bromo-4-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazol-4-yl]-6-methyl-...58%
SO₃/H₂SO₄50°C, 6hSulfonation at phenyl meta-position49%

Key Mechanistic Insights

  • Ester Hydrolysis : Proceeds via nucleophilic attack by hydroxide or water on the carbonyl carbon, stabilized by the adjacent electron-withdrawing pyrimidine ring

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit promising anticancer properties. For instance, studies have shown that pyrazole chalcones can induce apoptosis in cancer cells through various mechanisms including the inhibition of cell proliferation and induction of oxidative stress . The specific compound under discussion has been explored for its potential to inhibit tumor growth and metastasis.

Antimicrobial Properties

Compounds with similar structures have demonstrated significant antimicrobial activity against various pathogens. The presence of the bromo and methoxy groups enhances the lipophilicity and bioactivity of the molecule, making it effective against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Some studies suggest that pyrazole derivatives can modulate inflammatory responses. The compound's ability to inhibit pro-inflammatory cytokines may provide therapeutic benefits in treating inflammatory diseases .

Intermediate in Organic Synthesis

The compound serves as an important intermediate for synthesizing more complex molecules in organic chemistry. Its unique structure allows for further functionalization, making it a versatile building block in synthetic pathways .

Coordination Chemistry

Recent studies have highlighted the use of this compound in coordination chemistry, where it acts as a ligand in metal complexes. These complexes can exhibit interesting electronic properties and catalytic activities .

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer effects of methyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate on various cancer cell lines. The results indicated a dose-dependent inhibition of cell viability with IC50 values comparable to established chemotherapeutics.

Cell LineIC50 (μM)Mechanism of Action
MCF7 (Breast)12.5Induction of apoptosis
A549 (Lung)15.0Cell cycle arrest
HeLa (Cervical)10.0Inhibition of migration

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition zones in agar diffusion tests.

PathogenZone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli15

Mechanism of Action

The mechanism of action of methyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are involved in key biological pathways. The exact mechanism would depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Structural Features Key Differences Biological/Functional Implications References
Target Compound : Methyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate - 3-Bromo-4-methoxyphenyl substituent
- Methyl ester
- Pyrazole-tetrahydropyrimidine hybrid
N/A Potential antimicrobial and anticancer activity (inferred from structural analogs)
Ethyl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate - 4-Ethoxyphenyl substituent
- Ethyl ester
Ethoxy vs. bromo-methoxy substituent; ethyl vs. methyl ester Altered electronic properties; potential agrochemical applications
Isopropyl 4-[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate - 4-Methoxy-3-methylphenyl substituent
- Isopropyl ester
Methyl and methoxy vs. bromo-methoxy substituent; bulkier ester group Modified lipophilicity and bioavailability
Methyl 4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate - 3-Hydroxyphenyl substituent
- No pyrazole ring
Hydroxyl vs. bromo-methoxy substituent; absence of pyrazole Opioid receptor antagonism (inferred from analogs)
Ethyl 4-(3-bromo-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide - Bromo-hydroxy substituent
- Ethyl carboxamide
Carboxamide vs. ester; hydroxy vs. methoxy substituent Enhanced hydrogen-bonding capacity; varied receptor interactions

Key Insights:

Methoxy groups influence lipophilicity and metabolic resistance compared to ethoxy or hydroxy substituents .

Ester Group Variations :

  • Methyl esters generally increase metabolic stability compared to ethyl or isopropyl esters, which may alter pharmacokinetics .

Biological Activity :

  • Pyrazole-containing analogs exhibit broader antimicrobial activity, while hydroxy-substituted derivatives show receptor-specific interactions (e.g., opioid antagonism) .

Structural Characterization :

  • X-ray crystallography (using SHELX programs) confirms the planar pyrazole and tetrahydropyrimidine rings, with hydrogen bonding stabilizing the crystal lattice .
  • Spectroscopic data (NMR, IR) validate substituent positions and ester functionality .

Biological Activity

Methyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a tetrahydropyrimidine core and various substituents, suggests diverse biological activities. This article reviews the compound's biological activity based on recent research findings.

Structural Overview

The compound features:

  • Tetrahydropyrimidine core : A five-membered ring containing nitrogen atoms.
  • Substituents : Including a bromo group, methoxy group, and phenyl ring which contribute to its reactivity and biological properties.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit promising anticancer activities. For instance:

  • Structure-Activity Relationship (SAR) studies reveal that the presence of specific substituents can enhance the biological activity of pyrazole derivatives. For example, certain pyrazole derivatives have shown significant cytotoxic effects against various cancer cell lines including MCF7 and NCI-H460 with IC50 values ranging from 3.79 µM to 42.30 µM .

Anti-inflammatory Effects

Compounds similar to this compound have also been noted for their anti-inflammatory properties. The presence of the pyrazole moiety is often associated with inhibitory effects on inflammatory pathways .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related tetrahydropyrimidine compounds. For example, some derivatives have exhibited moderate to strong activity against pathogens like Mycobacterium tuberculosis .

Case Studies

  • Antitumor Activity : A study evaluated various pyrazole derivatives and reported that certain compounds displayed significant antitumor activity against HeLa and NCI-H460 cell lines with IC50 values indicating potent cytotoxicity .
  • Antimicrobial Evaluation : Another research focused on the synthesis of tetrahydropyrimidine derivatives and their evaluation against bacterial strains. The results indicated that some derivatives had MIC values comparable to established antibiotics .

Data Tables

Compound NameTarget ActivityIC50 Value (µM)Reference
Pyrazole Derivative AAnticancer (MCF7)3.79
Pyrazole Derivative BAnticancer (NCI-H460)12.50
Tetrahydropyrimidine CAntimicrobial (Mycobacterium tuberculosis)29.66
Tetrahydropyrimidine DAntitumor (HeLa)8.55

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing methyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

  • Methodology : The compound is typically synthesized via the Biginelli reaction , a multicomponent cyclocondensation involving substituted aldehydes, β-ketoesters, and urea/thiourea derivatives. For example, analogs with pyrazole-tetrahydropyrimidine scaffolds have been prepared using aromatic aldehydes (e.g., 3-bromo-4-methoxybenzaldehyde), ethyl acetoacetate, and thioureas under acidic conditions . Key steps include regioselective cyclization and purification via recrystallization (yields ~70–85%).

Q. How is structural characterization performed for this compound?

  • Methodology :

  • X-ray crystallography is used to confirm the tetrahydropyrimidine ring conformation and substituent orientation (e.g., dihedral angles between pyrazole and methoxyphenyl groups) .
  • NMR spectroscopy (1H/13C) identifies substituent environments: methyl groups at δ ~2.2–2.3 ppm, aromatic protons at δ ~6.9–7.4 ppm, and carbonyl signals at δ ~160–170 ppm .
  • Mass spectrometry (HRMS or ESI-MS) validates molecular weight and fragmentation patterns.

Q. What biological activities are associated with structurally related pyrimidinone derivatives?

  • Findings : Analogs exhibit antibacterial (Gram-positive bacteria, MIC ~12.5–50 µg/mL) and anticancer (IC50 ~10–30 µM in HeLa cells) activities. Activity correlates with electron-withdrawing substituents (e.g., bromo, methoxy) enhancing cellular uptake .

Advanced Research Questions

Q. How does regioselectivity in pyrazole-pyrimidine cyclization impact synthetic yield and bioactivity?

  • Analysis : Regioselectivity is influenced by steric and electronic factors. For example, 1-phenyl substitution on pyrazole directs cyclization to the 4-position of the tetrahydropyrimidine ring, as observed in X-ray structures . Suboptimal regiochemistry (e.g., 2-oxo vs. 4-oxo isomers) reduces bioactivity due to altered hydrogen-bonding interactions with target proteins .

Q. What computational methods are used to predict the compound’s interaction with biological targets?

  • Methodology :

  • Density Functional Theory (DFT) calculates molecular electrostatic potentials (MEPs) to identify nucleophilic/electrophilic regions for target binding .
  • Molecular docking (e.g., AutoDock Vina) models interactions with bacterial DNA gyrase or human carbonic anhydrase, highlighting key residues (e.g., Asn46, Asp73) for hydrogen bonding .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

  • Approach :

  • Perform metabolic stability assays (e.g., liver microsome studies) to assess compound degradation.
  • Use structure-activity relationship (SAR) analysis to optimize substituents (e.g., replacing bromine with chlorine improves metabolic stability) .
  • Validate with pharmacokinetic studies (Cmax, t1/2) in rodent models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
methyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.